molecular formula C13H20ClNO B2899663 (1-Aminocyclohexyl)-phenylmethanol;hydrochloride CAS No. 854885-41-9

(1-Aminocyclohexyl)-phenylmethanol;hydrochloride

Cat. No.: B2899663
CAS No.: 854885-41-9
M. Wt: 241.76
InChI Key: WSVXNCATJKSTAC-UHFFFAOYSA-N
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Description

(1-Aminocyclohexyl)-phenylmethanol hydrochloride is a cyclohexane-derived amine salt with a phenylmethanol substituent. For instance, (1-Aminocyclohexyl)methanol hydrochloride (C₇H₁₆ClNO) is synthesized via LiAlH₄ reduction of 1-aminocyclohexane-1-carboxylic acid, yielding a yellow oil intermediate . The phenylmethanol variant likely involves additional steps to introduce the aromatic group.

Properties

IUPAC Name

(1-aminocyclohexyl)-phenylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11;/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVXNCATJKSTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(C2=CC=CC=C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854885-41-9
Record name (1-aminocyclohexyl)(phenyl)methanol hydrochloride
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Preparation Methods

Classical Chemical Synthesis

The traditional approach involves reductive amination of cyclohexanone derivatives with benzylamine. Cyclohexanone reacts with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH$$3$$CN) or sodium triacetoxyborohydride (NaBH(OAc)$$3$$) under acidic conditions. The reaction proceeds via imine formation, followed by reduction to yield the secondary amine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Key Conditions :

  • Solvent: Methanol or dichloromethane
  • Temperature: 0–25°C
  • Reaction Time: 12–24 hours
  • Yield: 60–75% (crude), requiring purification via recrystallization.

Catalytic Asymmetric Reductive Amination

To achieve enantiopure product, catalytic asymmetric methods employ chiral catalysts such as Ru(II)-BINAP complexes. For example, cyclohexanone and benzylamine react in the presence of [RuCl$$_2$$(BINAP)] to yield the (R)- or (S)-enantiomer with enantiomeric excess (ee) >90%. This method avoids racemization but requires stringent anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial production prioritizes scalability and cost-efficiency. Continuous flow systems enable precise control over reaction parameters (e.g., residence time, temperature) and higher throughput. For example:

  • Reactor Design : Tubular reactors with immobilized catalysts (e.g., Pd/C for hydrogenation).
  • Purification : In-line crystallization and filtration units reduce downstream processing.

Purification Strategies

  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/water mixtures (3:1 v/v) to achieve >98% purity.
  • Chromatography : Preparative HPLC with C18 columns resolves enantiomers at scale.

Challenges and Optimization

Stereochemical Control

Racemization during hydrochloride formation remains a critical issue. Acidic conditions protonate the amine, leading to partial inversion. Strategies to mitigate this include:

  • Low-temperature (<10°C) salt formation.
  • Use of non-polar solvents (e.g., hexane) to limit proton mobility.

Catalyst Deactivation

In asymmetric catalysis, ligand degradation under acidic conditions reduces efficiency. Solutions involve:

  • Heterogenized catalysts (e.g., silica-supported BINAP).
  • Continuous catalyst recycling via membrane filtration.

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclohexyl)-phenylmethanol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

(1-Aminocyclohexyl)-phenylmethanol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Cyclohexyl-Based Mannich Bases

  • Compound: (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride Molecular Formula: C₁₅H₂₂NOCl Key Features: Contains a 2-oxocyclohexyl group instead of aminocyclohexyl. Synthesized via Mannich reaction, yielding 52% colorless crystals with a melting point of 155–156°C .

Cyclobutyl and Cyclopentyl Analogs

  • Compound: (1-Aminocyclobutyl)methanol Hydrochloride Molecular Formula: C₅H₁₂ClNO Key Features: Smaller cyclobutyl ring, lower molecular weight (137.61 g/mol), and reduced steric hindrance . Comparison: The smaller ring size may enhance metabolic instability but reduce lipophilicity compared to the cyclohexyl analog.

Functionalized Derivatives

  • Comparison: The carboxamide substituent increases molecular complexity and may improve solubility compared to the phenylmethanol group.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthesis Method
(1-Aminocyclohexyl)-phenylmethanol HCl* C₁₃H₁₉ClNO 243.75 Cyclohexylamine, Phenylmethanol N/A Likely LiAlH₄ reduction + derivatization
(1-Aminocyclohexyl)methanol HCl C₇H₁₆ClNO 165.67 Cyclohexylamine, Methanol 161.5–163.5 LiAlH₄ reduction
(+)-(1R)-1-{[(2-Oxocyclohexyl)methyl]... HCl C₁₅H₂₂NOCl 267.80 Oxocyclohexyl, Ethylamine 155–156 Mannich reaction
(1-Aminocyclobutyl)methanol HCl C₅H₁₂ClNO 137.61 Cyclobutylamine, Methanol N/A Not specified

*Hypothetical structure inferred from evidence.

Biological Activity

(1-Aminocyclohexyl)-phenylmethanol; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

(1-Aminocyclohexyl)-phenylmethanol; hydrochloride is a versatile organic compound that can act as a catalyst in various organic synthesis reactions. Its structure allows for diverse interactions with biological targets, making it valuable in drug development and research applications .

The biological activity of (1-Aminocyclohexyl)-phenylmethanol; hydrochloride is primarily attributed to its ability to modulate specific molecular pathways. It may interact with various receptors and enzymes, influencing processes such as:

  • Neurotransmitter Receptor Modulation : The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Antimicrobial Activity

Research indicates that (1-Aminocyclohexyl)-phenylmethanol; hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .

Anticancer Properties

In studies involving cancer cell lines, the compound has shown promising results in inhibiting cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In preclinical models, it was found to reduce markers of inflammation, indicating its potential utility in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of (1-Aminocyclohexyl)-phenylmethanol; hydrochloride against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro experiments on HepG2 liver cancer cells revealed that treatment with (1-Aminocyclohexyl)-phenylmethanol; hydrochloride resulted in a 70% reduction in cell viability after 48 hours. This effect was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway .

Comparative Analysis

The following table summarizes the biological activities and effects of (1-Aminocyclohexyl)-phenylmethanol; hydrochloride compared to other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
(1-Aminocyclohexyl)-phenylmethanol; HClModerateHighModerate
Compound AHighModerateLow
Compound BLowHighHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Aminocyclohexyl)-phenylmethanol hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves reducing a carboxylic acid precursor (e.g., 1-aminocyclohexane-1-carboxylic acid) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under reflux. Post-reduction, the hydrochloride salt is formed via HCl treatment. Optimization includes strict temperature control (5°C for reagent addition, reflux at 60–80°C), solvent purity, and post-synthesis purification via filtration and solvent evaporation. Yield improvements are achieved by stoichiometric excess of LiAlH₄ (3:1 molar ratio) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of (1-Aminocyclohexyl)-phenylmethanol hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclohexylamine and phenylmethanol moieties. For example, the aminocyclohexyl proton resonates at δ 1.2–2.1 ppm, while the phenyl group appears at δ 6.8–7.4 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 226).
  • Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition temperatures (e.g., >200°C for the hydrochloride salt) .

Q. What preliminary biological activities have been hypothesized for this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., 2-(1-aminocyclohexyl)acetic acid hydrochloride) exhibit modulation of neurotransmitter systems (e.g., NMDA receptor antagonism) and anti-inflammatory activity via cyclooxygenase inhibition. Researchers should conduct in vitro receptor-binding assays (e.g., radioligand displacement) and cytokine profiling (e.g., IL-6, TNF-α suppression) to validate these hypotheses .

Advanced Research Questions

Q. How does the compound interact with transition metal ions, and what implications do these complexes have in catalytic or medicinal applications?

  • Methodological Answer : The amine and hydroxyl groups facilitate coordination with transition metals (e.g., Co(II), Ni(II), Cu(II)). Synthesis involves mixing the compound with metal salts (e.g., CoCl₂) in ethanol/water (1:1) at 60°C. Characterize complexes via X-ray crystallography and cyclic voltammetry. Applications include:

  • Catalysis : Metal complexes may act as oxidation catalysts (e.g., alcohol-to-ketone conversions).
  • Therapeutics : Cu(II) complexes could exhibit enhanced antimicrobial activity compared to the parent compound .

Q. What strategies can resolve contradictions in reported solubility data across different experimental conditions?

  • Methodological Answer : Systematic studies should:

  • Vary pH (2–12) to assess protonation effects on solubility.
  • Test solvents (water, DMSO, ethanol) at 25°C and 37°C.
  • Use High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify solubility (λ = 254 nm). Contradictions often arise from impurities; thus, purity validation via elemental analysis (>98%) is critical .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
  • Emergency Contacts : For hazardous exposures, contact CHEMTREC (1-800-424-9300) and reference SDS guidelines for structurally similar compounds (e.g., MM0007.06) .

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